molecular formula C13H14N2O3S2 B11503216 Methyl 2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11503216
M. Wt: 310.4 g/mol
InChI Key: OWSRQWZWMNGHMW-UHFFFAOYSA-N
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Description

Methyl 2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzothiophene core, and a carboxylate ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolidine derivative with a benzothiophene carboxylate under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis, high-throughput screening, and process optimization are employed to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Methyl 2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-2-thiophenecarboxylate
  • Methyl 4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)benzoate

Uniqueness

Methyl 2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazolidine ring and a benzothiophene core makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

methyl 2-(2-imino-4-oxo-1,3-thiazolidin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C13H14N2O3S2/c1-18-12(17)10-7-4-2-3-5-8(7)20-11(10)15-9(16)6-19-13(15)14/h14H,2-6H2,1H3

InChI Key

OWSRQWZWMNGHMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)N3C(=O)CSC3=N

Origin of Product

United States

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